molecular formula C24H21FN2O3 B3633456 2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide

2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide

Cat. No.: B3633456
M. Wt: 404.4 g/mol
InChI Key: ODQSAUOOIFOHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:

    Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), under mild conditions.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves coupling the benzoxazole derivative with a fluorobenzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzoxazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}thiobenzamide: Similar structure but with a thiobenzamide group instead of a benzamide group.

Uniqueness

The uniqueness of 2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the benzoxazole moiety contributes to its potential bioactivity.

Properties

IUPAC Name

2-fluoro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c1-14(2)15-8-11-22-20(12-15)27-24(30-22)16-9-10-21(29-3)19(13-16)26-23(28)17-6-4-5-7-18(17)25/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQSAUOOIFOHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
2-Fluoro-N-{2-methoxy-5-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.